molecular formula C20H18F2N2O3S B2995282 [4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251579-32-4

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No. B2995282
M. Wt: 404.43
InChI Key: RSADEWGMVAXAHT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.43. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Optimization of Antitubercular Activities : A study highlights the synthesis of a series of compounds, including variations of the specified compound, to evaluate their antitubercular activity against Mycobacterium tuberculosis. One notable compound showed significant activity, suggesting potential applications in developing new antituberculosis medications (Bisht et al., 2010).

  • Crystal and Molecular Structure Analysis : Research on a side product in the synthesis of benzothiazinone, related to the specified compound, provided insights into its crystal and molecular structure, contributing to the understanding of its chemical behavior and potential for further modification for various applications (Eckhardt et al., 2020).

  • Thermal and Optical Studies : A compound closely related to the specified chemical was synthesized and characterized, revealing its thermal stability and optical properties. Such studies are crucial for determining the compound's suitability in various applications, including materials science and pharmaceutical development (Karthik et al., 2021).

Potential Applications

  • Antimicrobial Activity : Compounds derived from the specified chemical structure have been synthesized and evaluated for their in vitro antimicrobial activity. Some derivatives showed promising activity against pathogenic bacterial and fungal strains, suggesting the compound's potential as a basis for developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Interaction with CB1 Cannabinoid Receptor : Research into the molecular interaction of a related compound with the CB1 cannabinoid receptor reveals its potential as an antagonist, providing insights into the development of new therapeutic agents targeting the endocannabinoid system for various medical conditions (Shim et al., 2002).

  • Structural and Hirshfeld Surface Analysis : The structural characterization and Hirshfeld surface analysis of a novel bioactive heterocycle related to the specified compound were conducted, revealing details about intermolecular interactions and potential for antiproliferative activity, which could be explored in cancer research (Prasad et al., 2018).

properties

IUPAC Name

[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S/c21-15-9-8-14(12-16(15)22)24-13-19(20(25)23-10-4-1-5-11-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-9,12-13H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSADEWGMVAXAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

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